Genepoxide
Overview
Description
Fatty acids, C18-unsaturated, dimers, polymers with bisphenol A and epichlorohydrin are complex polymeric compounds formed by the reaction of C18-unsaturated fatty acids, bisphenol A, and epichlorohydrin . These polymers are known for their unique chemical properties, including high stability, resistance to various environmental factors, and versatility in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of these polymers typically involves the polymerization of C18-unsaturated fatty acids with bisphenol A and epichlorohydrin . The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to achieve the desired polymer properties . The process generally involves the following steps:
Polymerization: The C18-unsaturated fatty acids are reacted with bisphenol A and epichlorohydrin under controlled conditions.
Catalysis: Specific catalysts are used to facilitate the polymerization process.
Purification: The resulting polymer is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of these polymers is scaled up using large reactors and continuous processing techniques . The process is optimized to ensure high yield and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fatty acids, C18-unsaturated, dimers, polymers with bisphenol A and epichlorohydrin undergo various chemical reactions, including:
Oxidation: These polymers can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer structure and properties.
Substitution: Substitution reactions involving common reagents can lead to the formation of new functional groups on the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired chemical transformations .
Major Products
The major products formed from these reactions include modified polymers with enhanced properties, such as increased stability, improved mechanical strength, and tailored chemical functionalities .
Scientific Research Applications
Fatty acids, C18-unsaturated, dimers, polymers with bisphenol A and epichlorohydrin have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of these polymers involves their interaction with various molecular targets and pathways. The specific interactions depend on the chemical structure and functional groups present on the polymer . These interactions can lead to changes in the physical and chemical properties of the polymer, enabling it to perform specific functions in different applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polymers formed from fatty acids, bisphenol A, and epichlorohydrin, such as:
Poly (Bisphenol-A-co-epichlorohydrin): An epoxy-based resin derived from bisphenol A and epichlorohydrin.
Fatty acids, C18-unsaturated, dimers, polymers with polyalkylenepolyamines and tall-oil fatty acids: Reaction products with bisphenol A-epichlorohydrin polymer and diethylenetriamine.
Uniqueness
The uniqueness of fatty acids, C18-unsaturated, dimers, polymers with bisphenol A and epichlorohydrin lies in their specific chemical structure, which imparts unique properties such as high stability, resistance to environmental factors, and versatility in various applications .
Properties
IUPAC Name |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h3-10,16-17H,1-2H3;3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBDPQJOLOUJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68891-66-7, 68891-65-6 | |
Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68891-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl butyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68891-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow solid (molecular weight 600-1400) or water-white to yellow liquid (molecular weight 360-560); [CHEMINFO] Liquid; [MSDSonline] | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bisphenol A epichlorohydrin polymer | |
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URL | https://haz-map.com/Agents/9047 | |
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CAS No. |
25068-38-6, 67989-52-0 | |
Record name | Bisphenol A epoxy resin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25068-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Genepoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11096 | |
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Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.541 | |
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Record name | 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane, reaction products with fatty acids, C18-unsatd., dimers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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